N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
BenchChem offers high-quality N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrido[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N9/c1-23(16-12-4-5-17-6-13(12)18-9-19-16)11-7-24(8-11)15-3-2-14-21-20-10-25(14)22-15/h2-6,9-11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARQFTJLQGCKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, leading to significant alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to the induction of apoptosis within cells. This results in the inhibition of cell growth, particularly in tumor cells.
Pharmacokinetics
It’s worth noting that the compound’s degree of lipophilicity allows it to diffuse easily into cells, which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM.
Analyse Biochimique
Biochemical Properties
N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has been found to interact with a variety of enzymes and proteins. It has been identified as a novel CDK2 inhibitor, which makes it an appealing target for cancer treatment. The compound’s interactions with these biomolecules are significant and can influence various biochemical reactions.
Cellular Effects
In cellular processes, N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has shown to have a profound impact. It has been observed to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116. The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a CDK2 inhibitor, it exerts its effects at the molecular level, leading to alterations in cell cycle progression and induction of apoptosis within cells.
Metabolic Pathways
It is known to interact with CDK2, a key enzyme in cell cycle regulation. Detailed information on other enzymes or cofactors it interacts with, its effects on metabolic flux, or metabolite levels is currently lacking.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions with nitrogen-rich heterocycles (pyrido-pyrimidine, triazolo-pyridazine). Key challenges include regioselectivity in ring formation and minimizing side products. Optimize using:
- Catalysts : Copper(I) bromide or cesium carbonate to enhance coupling efficiency .
- Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates .
- Temperature : Moderate heating (35–80°C) to balance reaction rate and decomposition .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization for >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.87 ppm for pyridine protons) .
- HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]+) .
- X-ray Crystallography : Resolve 3D conformation of the azetidine and fused rings .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretches at 3298 cm) .
Q. What preliminary biological activities have been reported for analogous compounds?
- Methodological Answer : Similar triazolo-pyridazine/azetidine hybrids show:
- Kinase Inhibition : IC values <100 nM against tyrosine kinases via ATP-binding site competition .
- Antitumor Activity : In vitro cytotoxicity (e.g., GI = 1.2 µM in leukemia cell lines) linked to apoptosis induction .
- Table 1 : Comparative Bioactivity of Analogues
| Compound | Target Kinase | IC (nM) | Cell Line Activity |
|---|---|---|---|
| Triazolo-pyridazin-6-amine | ABL1 | 45 | K562 (leukemia) |
| Pyrido-pyrimidine derivative | EGFR | 78 | A549 (lung) |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodological Answer :
- Core Modifications : Replace pyrido[3,4-d]pyrimidine with pyrazolo[3,4-d]pyrimidine to alter steric bulk and hydrogen bonding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the triazolo ring to enhance kinase binding (ΔΔG = -2.3 kcal/mol) .
- In Silico Docking : Use AutoDock Vina to predict binding poses with residues like Lys271 (EGFR) .
Q. What pharmacokinetic limitations are observed, and how can they be addressed?
- Methodological Answer :
- Low Solubility : LogP >4.0 limits bioavailability. Use prodrug strategies (e.g., phosphate esters) or co-solvents (PEG 400) .
- Metabolic Stability : Cytochrome P450-mediated oxidation of the azetidine ring. Mitigate via deuteration or fluorination .
- Table 2 : ADME Profile Optimization
| Parameter | Initial Value | Optimized Strategy | Result |
|---|---|---|---|
| Aqueous Solubility | 0.02 mg/mL | PEG 400 formulation | 0.5 mg/mL |
| Half-life (t) | 1.2 h | Deuteration | 3.8 h |
Q. How to resolve contradictions in biological data across assays?
- Methodological Answer : Discrepancies (e.g., IC variability) arise from:
- Assay Conditions : ATP concentration differences (1 mM vs. 10 µM) in kinase assays .
- Cellular Context : Off-target effects in complex cell models vs. purified enzymes. Use orthogonal assays:
- SPR (Surface Plasmon Resonance) : Validate direct binding (K = 12 nM) .
- CRISPR Knockout : Confirm target dependency (e.g., 80% activity loss in EGFR-KO cells) .
Data Contradiction Analysis
Q. Why do some analogues show high in vitro potency but poor in vivo efficacy?
- Methodological Answer :
- Tissue Penetration : Large molecular weight (>500 Da) limits blood-brain barrier crossing. Test in 3D spheroid models .
- Protein Binding : >90% plasma protein binding reduces free drug concentration. Measure unbound fraction via equilibrium dialysis .
- Metabolite Interference : Active metabolites may skew results. Use LC-MS/MS to track parent compound .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
